molecular formula C11H18O4 B15161673 Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate CAS No. 143391-09-7

Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate

Cat. No.: B15161673
CAS No.: 143391-09-7
M. Wt: 214.26 g/mol
InChI Key: FTIWHIQNNCWWFN-UHFFFAOYSA-N
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Description

Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate is an organic compound known for its unique structure and reactivity. It contains a tert-butylperoxy group, which is a common feature in organic peroxides, making it a valuable compound in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate typically involves the reaction of methyl 4-methylpent-2-ynoate with tert-butyl hydroperoxide. This reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield radical intermediates, while reduction reactions can produce alcohols or hydrocarbons .

Scientific Research Applications

Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate primarily involves the generation of radicals through the homolysis of the peroxide bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate is unique due to its combination of a tert-butylperoxy group and an alkyne moiety. This structure provides distinct reactivity and makes it valuable in specific chemical and industrial processes .

Properties

CAS No.

143391-09-7

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 4-tert-butylperoxy-4-methylpent-2-ynoate

InChI

InChI=1S/C11H18O4/c1-10(2,3)14-15-11(4,5)8-7-9(12)13-6/h1-6H3

InChI Key

FTIWHIQNNCWWFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(C)(C)C#CC(=O)OC

Origin of Product

United States

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